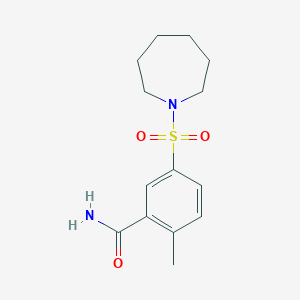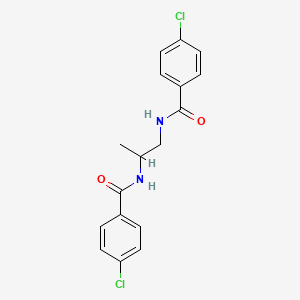![molecular formula C15H16ClN3O3S B5316670 N-(4-chloro-2,5-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5316670.png)
N-(4-chloro-2,5-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2,5-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide, commonly known as CDMT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CDMT is a thioacetamide derivative that has been synthesized through a multi-step process, and its biological activities have been extensively studied in the past few years.
Mecanismo De Acción
The mechanism of action of CDMT is not fully understood, but it is believed to involve multiple pathways. In cancer cells, CDMT has been shown to induce cell cycle arrest and apoptosis by regulating the expression of various genes involved in these processes. CDMT has also been found to inhibit the activity of key enzymes involved in DNA synthesis and repair. In addition, CDMT has been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
CDMT has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. CDMT has also been shown to modulate the expression of various genes involved in cell cycle regulation, DNA synthesis and repair, and apoptosis. Furthermore, CDMT has been found to inhibit the activity of key enzymes involved in DNA synthesis and repair, such as DNA polymerase and topoisomerase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDMT has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. CDMT is also soluble in various solvents, which allows for easy preparation of stock solutions. However, CDMT has some limitations, including its relatively high cost and limited availability. In addition, CDMT has been found to have some toxicity in animal models, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on CDMT, including the identification of its molecular targets and the development of more potent derivatives. In addition, further studies are needed to elucidate the mechanism of action of CDMT and its potential therapeutic applications in various diseases. Furthermore, the development of novel drug delivery systems for CDMT may improve its efficacy and reduce its toxicity. Finally, the evaluation of CDMT in clinical trials may provide valuable insights into its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of CDMT involves several steps, including the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with thioacetic acid, followed by the reaction of the resulting intermediate with 4-methyl-2-pyrimidinethiol. The final product is obtained after purification through recrystallization. The synthesis of CDMT has been optimized to increase the yield and purity of the product, and various analytical techniques have been used to confirm the identity and purity of the compound.
Aplicaciones Científicas De Investigación
CDMT has been extensively studied for its potential therapeutic properties, including its anti-cancer, anti-inflammatory, and anti-viral activities. In cancer research, CDMT has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells. CDMT has also been found to inhibit the growth of tumor xenografts in animal models. In addition, CDMT has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, CDMT has been found to have anti-viral activity against the hepatitis B virus.
Propiedades
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methylpyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3S/c1-9-4-5-17-15(18-9)23-8-14(20)19-11-7-12(21-2)10(16)6-13(11)22-3/h4-7H,8H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGTWMPWQVKMQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5316592.png)


![4-{5-[(2-chloro-4-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5316616.png)

![2-{2-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]vinyl}-1,3-benzothiazole](/img/structure/B5316629.png)
![4-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-2-morpholinecarboxylic acid](/img/structure/B5316635.png)
![4-benzyl-3-ethyl-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5316642.png)
![1-[2-(1H-benzimidazol-1-yl)propanoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5316649.png)
![2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B5316658.png)

![(3R*,4R*)-3-hydroxy-N-(2-methylphenyl)-4-{[2-(3-methyl-2-pyridinyl)ethyl]amino}-1-pyrrolidinecarboxamide](/img/structure/B5316684.png)
![1-(cyclopropylmethyl)-2-isopropyl-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane](/img/structure/B5316689.png)